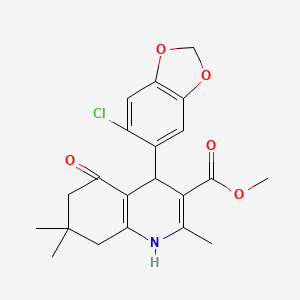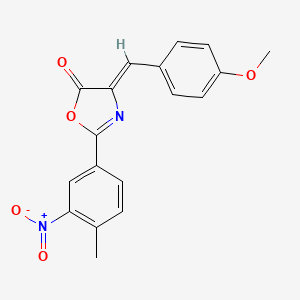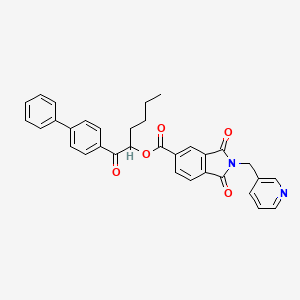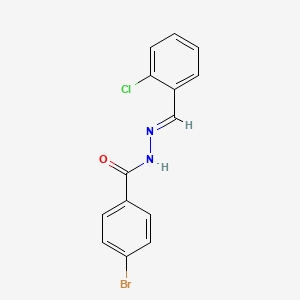![molecular formula C20H23NO6S B11697109 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B11697109.png)
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate acylating agents under controlled conditions. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is often employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2,4-Diethyl 3-methyl-5-[2-(4-methylphenoxy)acetamido]thiophene-2,4-dicarboxylate is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it suitable for specialized applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H23NO6S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO6S/c1-5-25-19(23)16-13(4)17(20(24)26-6-2)28-18(16)21-15(22)11-27-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,21,22) |
InChI Key |
DIPJMYPOUAJHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)



![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)

![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697103.png)
